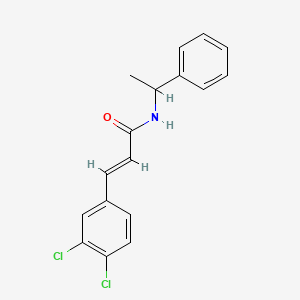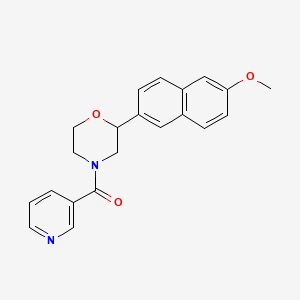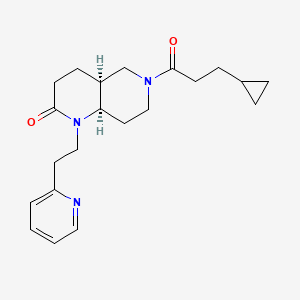![molecular formula C18H13NO3 B5355072 N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5355072.png)
N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide, also known as FMe-NF-C, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of naphthofuran derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide is not fully understood. However, studies have shown that the compound inhibits the formation of reactive oxygen species (ROS) and reduces oxidative stress. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to reduce the levels of lipid peroxidation, a marker of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, the compound has some limitations. It is relatively insoluble in water, which can make it difficult to administer in animal studies. This compound also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of this compound in animal models and human clinical trials. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide has been synthesized using various methods, including the reaction of 2-furylmethylamine with 2-naphthoic acid chloride followed by cyclization. Another method involves the reaction of 2-naphthol with 2-furylmethyl isocyanate followed by cyclization. The synthesis of this compound is a multi-step process that requires careful optimization to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)naphtho[2,1-b]furan-2-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)benzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-18(19-11-13-5-3-9-21-13)17-10-15-14-6-2-1-4-12(14)7-8-16(15)22-17/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGKYICMCLKGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5355000.png)
![2-[2-(2-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5355014.png)

![2-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-pyrrolidinyl)benzoic acid](/img/structure/B5355036.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5355044.png)
![3-{[(2,3,4-trifluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5355055.png)



![N-[4-(diethylamino)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5355081.png)
![1-ethyl-N-[(1-ethylpyrrolidin-3-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5355088.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5355089.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-1-isobutyrylpiperidine-4-carboxamide](/img/structure/B5355104.png)
